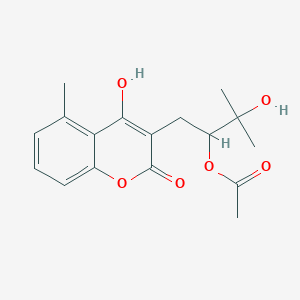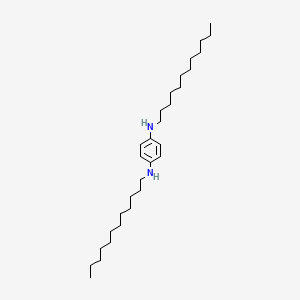
N~1~,N~4~-Didodecylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Didodecylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two dodecyl chains attached to the nitrogen atoms of a benzene ring at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Didodecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Benzene-1,4-diamine+2Dodecyl bromideK2CO3,DMF,RefluxN1,N4-Didodecylbenzene-1,4-diamine
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Didodecylbenzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Didodecylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO~3~) for nitration or sulfuric acid (H~2~SO~4~) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Didodecylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of specialty polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N1,N~4~-Didodecylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The dodecyl chains facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-Dibenzylbenzene-1,4-diamine: Similar structure but with benzyl groups instead of dodecyl chains.
N~1~,N~4~-Diphenylbenzene-1,4-diamine: Contains phenyl groups, leading to different chemical properties.
N~1~,N~4~-Diethylbenzene-1,4-diamine: Shorter alkyl chains result in different solubility and reactivity.
Uniqueness
N~1~,N~4~-Didodecylbenzene-1,4-diamine is unique due to its long dodecyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes and hydrophobic environments.
Eigenschaften
CAS-Nummer |
5835-37-0 |
|---|---|
Molekularformel |
C30H56N2 |
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
1-N,4-N-didodecylbenzene-1,4-diamine |
InChI |
InChI=1S/C30H56N2/c1-3-5-7-9-11-13-15-17-19-21-27-31-29-23-25-30(26-24-29)32-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,31-32H,3-22,27-28H2,1-2H3 |
InChI-Schlüssel |
HZHNEIIUNWTWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


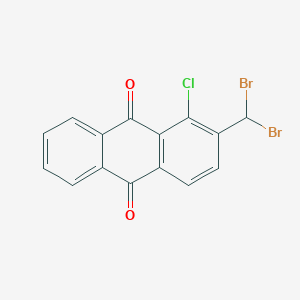

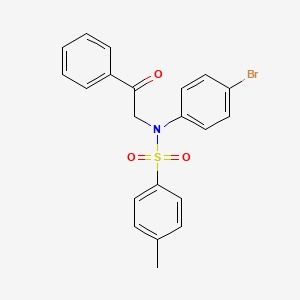
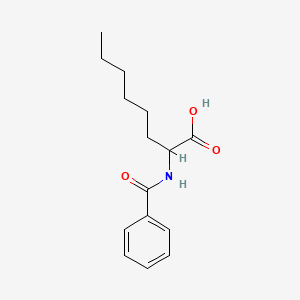
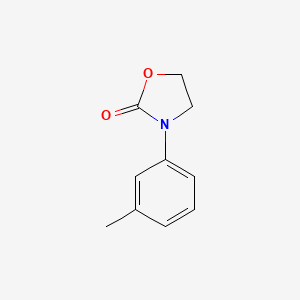
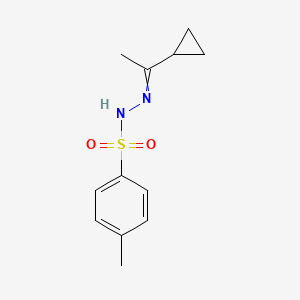

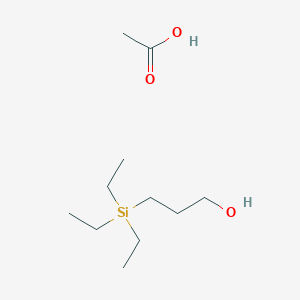
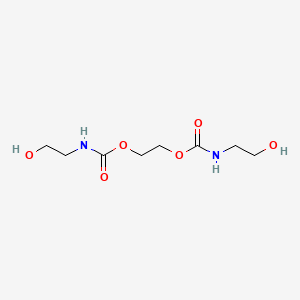
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)

